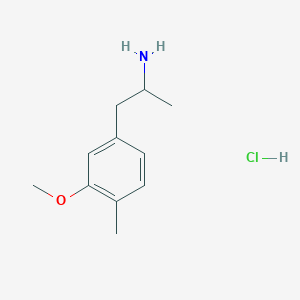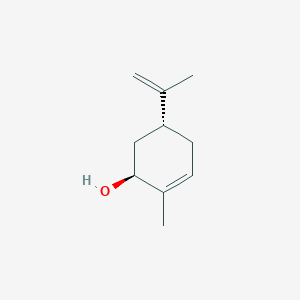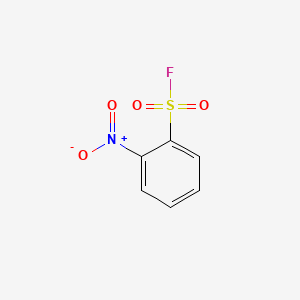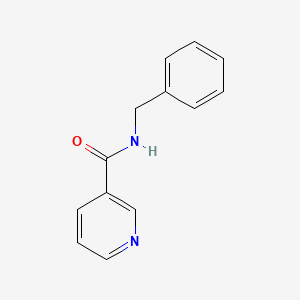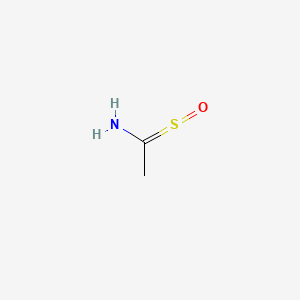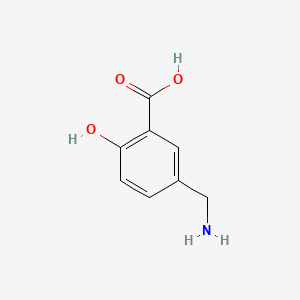
5-(アミノメチル)-2-ヒドロキシ安息香酸
概要
説明
5-Aminomethylsalicylic acid, also known as mesalamine, is a chemical compound that has been widely used in the field of medicine for the treatment of inflammatory bowel disease (IBD). It is a derivative of salicylic acid and belongs to the class of aminosalicylates. The compound is known for its anti-inflammatory and immunomodulatory properties.
科学的研究の応用
バイオマスのアップグレード
5-(アミノメチル)-2-ヒドロキシ安息香酸は、バイオマスのアップグレードにおいて重要な役割を果たします。 それは、トランスアミナーゼ触媒によるフルフラールのアップグレードに使用されます . フルフラールは、セルロース系バイオマス廃棄物の加水分解によって得られるペントースおよびヘキソースの酸触媒脱水によって調製される、貴重なプラットフォーム化学物質です . フルフラールの選択的還元アミノ化によるフルフリルアミンの生成は、多くの潜在的な用途があるため、関心を集めています .
生体高分子の合成
この化合物は、生体高分子の合成におけるモノマーとして使用されます . フルフリルアミンは、生体高分子の合成におけるモノマーとして多くの用途があります . 5-HMF 2a 由来のアミン 2b も、エポキシ樹脂の硬化剤として可能性を秘めています .
薬理活性化合物の調製
5-(アミノメチル)-2-ヒドロキシ安息香酸は、薬理活性化合物の調製に使用されます . 例えば、防腐剤、降圧剤、利尿剤などの医薬品の合成に使用されます .
バイオ燃料および化学品の製造
5-(アミノメチル)-2-ヒドロキシ安息香酸を使用して製造できるフルフラールは、近年、バイオ燃料および化学品の製造のための再生可能原料として大きな関心を集めています .
溶媒、プラスチック、樹脂、燃料添加剤の製造
5-(アミノメチル)-2-ヒドロキシ安息香酸を使用して製造できるフルフラールは、溶媒、プラスチック、樹脂、燃料添加剤の製造のための魅力的なプラットフォーム分子として認識されています .
官能化芳香族化合物の製造
5-(アミノメチル)-2-ヒドロキシ安息香酸を使用して製造できるフルフラールは、フルフリルアルコール、THF、フルフリルアミン 1b、1,5-ペンタンジオール、官能化芳香族化合物など、多くの貴重な化学物質や燃料に変換できます .
作用機序
Target of Action
The primary target of 5-(aminomethyl)-2-hydroxybenzoic acid, also known as 5-Aminomethylsalicylic acid or 5-Aminomethyl-2-hydroxybenzoic acid, is the peroxisome proliferator-activated receptor gamma (PPAR-gamma) . PPAR-gamma is a nuclear hormone receptor involved in the control of inflammation, cell proliferation, apoptosis, and metabolic function .
Mode of Action
5-Aminomethylsalicylic acid interacts with its target, PPAR-gamma, by binding to it . This binding activates the receptor, which then influences the transcription of specific genes involved in inflammation, cell proliferation, apoptosis, and metabolic function . The activation of PPAR-gamma by 5-Aminomethylsalicylic acid can lead to changes in these processes, potentially influencing disease progression and symptoms .
Biochemical Pathways
5-Aminomethylsalicylic acid is involved in the C4 pathway . In this pathway, 5-Aminomethylsalicylic acid is derived from the condensation of succinyl-CoA and glycine by 5-aminolevulic acid synthase (ALAS) with pyridoxal phosphate (PLP) as a co-factor . This pathway is rich in enzymes that are descriptive of fungi, and blocking the action of these enzymes often leads to avirulence or growth inhibition .
Pharmacokinetics
After liberation of 5-Aminomethylsalicylic acid in the terminal ileum and colon, it is only partly absorbed . A major part of this compound is presystemically eliminated, e.g., N-acetylated during its first passage through the intestinal mucosa and liver . Mean steady-state plasma levels of unchanged 5-Aminomethylsalicylic acid are rather low (range 0.02 to 1.2 μg/ml), whereas those of Ac-5-Aminomethylsalicylic acid are always higher (range 0.1 to 2.9 μg/ml) . This is due to the rapid elimination of 5-Aminomethylsalicylic acid (t1/2=0.4 to 2.4h) and the slightly slower renal excretion of the Ac-5-Aminomethylsalicylic acid (t1/2=6 to 9h, renal clearance=200 to 300 ml/min) .
Result of Action
The molecular and cellular effects of 5-Aminomethylsalicylic acid’s action are primarily related to its influence on PPAR-gamma. By activating this receptor, 5-Aminomethylsalicylic acid can affect the transcription of genes involved in inflammation, cell proliferation, apoptosis, and metabolic function . This can lead to changes in these processes, potentially influencing disease progression and symptoms .
Action Environment
The action, efficacy, and stability of 5-Aminomethylsalicylic acid can be influenced by various environmental factors. For instance, the presence of certain bacteria in the large bowel can affect the release of 5-Aminomethylsalicylic acid from its special galenic formulations . Additionally, the compound’s action can be influenced by the pH of the environment, as the development of pH-dependent, delayed-release formulations of 5-Aminomethylsalicylic acid has been reported .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
5-Aminomethylsalicylic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the production of cyclo-oxygenase and prostaglandin, thromboxane synthetase, platelet activating factor synthetase, and interleukin-1 by macrophages . These interactions help reduce the acute inflammatory response in inflammatory bowel disease . Additionally, 5-Aminomethylsalicylic acid interacts with peroxisome proliferator-activated receptor gamma (PPAR-gamma), a nuclear hormone receptor, which helps modulate inflammation .
Cellular Effects
5-Aminomethylsalicylic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound is known to inhibit the synthesis of folic acid in bacteria, which slows down cell growth and multiplication . In the context of inflammatory bowel disease, 5-Aminomethylsalicylic acid helps reduce inflammation by altering the release of certain chemicals, including cytokines, from the cells lining the gut .
Molecular Mechanism
The molecular mechanism of 5-Aminomethylsalicylic acid involves several key interactions at the molecular level. The compound is extensively metabolized to N-acetyl-5-aminomethylsalicylic acid by N-acetyltransferase 1 (NAT1) . N-acetyl-5-aminomethylsalicylic acid then binds to PPAR-gamma, inducing its translocation from the cytoplasm to the cell nucleus and causing a conformational change in PPAR-gamma . This modification allows the recruitment of coactivators and corepressors, leading to changes in gene expression that help reduce inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminomethylsalicylic acid have been observed to change over time. The compound is known for its stability and effectiveness in reducing inflammation over extended periods . It is also subject to degradation, which can affect its long-term efficacy . Studies have shown that 5-Aminomethylsalicylic acid maintains its anti-inflammatory properties in both in vitro and in vivo settings, although its effectiveness may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 5-Aminomethylsalicylic acid vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, 5-Aminomethylsalicylic acid can cause toxic effects, including gastrointestinal upset, mucosal ulceration, and altered hemostasis . These adverse effects highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
5-Aminomethylsalicylic acid is involved in several metabolic pathways, including the shikimate pathway, which is responsible for the biosynthesis of salicylic acid and its derivatives . The compound interacts with enzymes such as isochorismate synthase, which converts chorismate to isochorismate, a precursor for synthesizing salicylic acid . These interactions play a crucial role in regulating metabolic flux and maintaining metabolite levels within the cells .
Transport and Distribution
The transport and distribution of 5-Aminomethylsalicylic acid within cells and tissues involve various transporters and binding proteins. The compound is poorly absorbed by the intestines and systemic circulation, with most of it remaining in the terminal ileum and colon or being passed in the stool . Absorbed 5-Aminomethylsalicylic acid is extensively metabolized and distributed within the cells, where it exerts its anti-inflammatory effects .
Subcellular Localization
5-Aminomethylsalicylic acid exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the colonic epithelium, where it exerts a topical effect . It is also found in the cytoplasm and nucleus, where it interacts with PPAR-gamma and other biomolecules to modulate gene expression and reduce inflammation . The subcellular localization of 5-Aminomethylsalicylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
5-(aminomethyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,4,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKMYDUUWYPLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182464 | |
| Record name | 5-Aminomethylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2820-31-7 | |
| Record name | 5-Aminomethylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminomethylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminomethyl-2-hydroxy-benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary area of research surrounding 5-Aminomethylsalicylic acid?
A: The primary research focus on 5-Aminomethylsalicylic acid centers around its analgesic and anti-inflammatory properties. Several studies have investigated its potential as a pain reliever and its mechanism of action in reducing inflammation. [, , , , , , ]
Q2: How was 5-Aminomethylsalicylic acid synthesized in the provided research?
A: Two methods for synthesizing 5-Aminomethylsalicylic acid are described. One involves reacting salicylic acid with N,N'-Methylenebisacetamide in the presence of phosphoryl chloride. [] The other method utilizes 5-formylsalicylic acid as a starting material. []
Q3: Were there any studies exploring the metabolic fate of 5-Aminomethylsalicylic acid in living organisms?
A: Yes, researchers investigated the metabolic fate of 5-Aminomethylsalicylic acid in both rabbits and rats. [, ] While the specifics of the metabolic pathways are not detailed in the provided abstracts, this research contributes to understanding the compound's pharmacokinetic profile.
Q4: Did the research explore structure-activity relationships for 5-Aminomethylsalicylic acid and its derivatives?
A: Yes, studies investigated the analgesic activity of various 5-Aminomethylsalicylic acid derivatives and compared them to other salicylic acid derivatives. [, ] This suggests an exploration of structure-activity relationships to understand how modifications to the base structure impact its pharmacological effects.
Q5: Was there any research on the potential mechanism of action for the anti-inflammatory effects of 5-Aminomethylsalicylic acid?
A: Yes, one study specifically focused on investigating the mechanism behind the anti-inflammatory action of 5-Aminomethylsalicylic acid. [] Although the specific mechanism is not described in the abstract, this research highlights efforts to elucidate how the compound exerts its anti-inflammatory effects.
Q6: Beyond analgesic and anti-inflammatory effects, were any other pharmacological activities of 5-Aminomethylsalicylic acid investigated?
A: Yes, researchers explored a range of pharmacological actions of 5-Aminomethylsalicylic acid that are relevant to its analgesic and anti-inflammatory properties. [, ] This suggests a broader evaluation of the compound's potential therapeutic effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



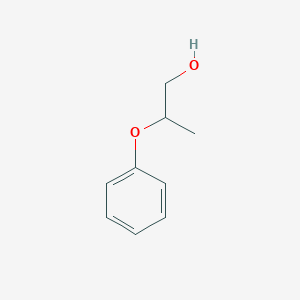
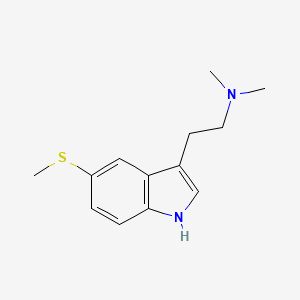

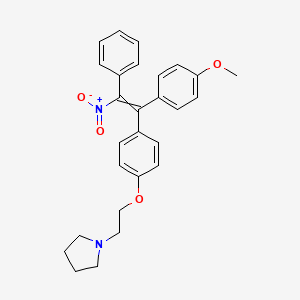
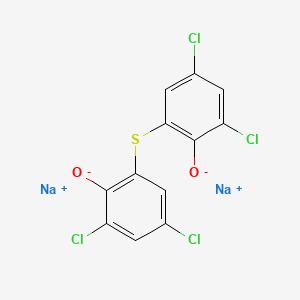
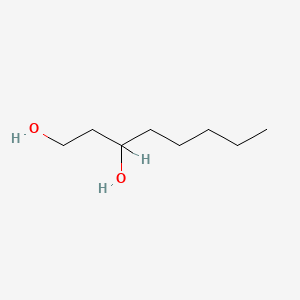
![4-(3-(5,5-Dimethyl-4-oxo-4,5-dihydro-2-furanyl)butoxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B1215192.png)
